Hydroquinone diacetate
Description
1,4-Diacetoxybenzene (CAS 1205-91-0), also known as hydroquinone diacetate, is a diester derived from hydroquinone (1,4-benzenediol) via acetylation. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGNYJNGMLDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875905 | |
| Record name | 1,4-Benzenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-91-0 | |
| Record name | 1,4-Diacetoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroquinone diacetate | |
| Source | ChemIDplus | |
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| Record name | 1,4-Diacetoxybenzene | |
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| Record name | 1,4-Benzenediol, 1,4-diacetate | |
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| Record name | 1,4-Benzenediol, diacetate | |
| Source | EPA DSSTox | |
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| Record name | p-phenylene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534 | |
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| Record name | HYDROQUINONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G | |
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Preparation Methods
Direct Acetylation of Hydroquinone
The simplest route to 1,4-diacetoxybenzene involves acetylating hydroquinone (1,4-dihydroxybenzene) with acetic anhydride. This exothermic reaction typically proceeds in the presence of acidic or basic catalysts.
Classical Acetylation with Homogeneous Catalysts
Traditional methods employ concentrated sulfuric acid or pyridine to catalyze the reaction. Hydroquinone reacts with two equivalents of acetic anhydride at 80–100°C for 4–6 hours, achieving 70–85% yields. However, these conditions generate corrosive byproducts, complicating purification. Nuclear magnetic resonance (NMR) analysis confirms product purity, with characteristic acetoxy proton signals at δ 2.28 ppm (singlet, 6H) and aromatic protons as a singlet at δ 7.10 ppm.
Solvent-Free Heteropoly Acid Catalysis
Recent advances utilize heteropoly acids (HPAs) like $$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} \cdot 22\text{H}2\text{O} $$ to enable solvent-free acetylation at ambient temperature. A study achieved 86% yield by mixing hydroquinone (5 mmol) with acetic anhydride (10 mmol) and 1.32 mol% catalyst for 28 minutes. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles. Comparative trials showed inferior performance for alternative catalysts like $$ \text{NaVO}3 \cdot 2\text{H}2\text{O} $$ (trace yields) and $$ \text{GeO}2 $$ (10% yield).
Table 1: Catalyst Performance in Hydroquinone Acetylation
| Catalyst | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| $$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} $$ | 86 | 28 min | 25°C |
| Pyridine | 72 | 4 h | 80°C |
| $$ \text{H}2\text{SO}4 $$ | 78 | 6 h | 100°C |
Catalytic Rearrangement of Phenyl Acetate
Industrial-scale production often favors gas-phase rearrangement of phenyl acetate over acidic zeolites. This method avoids stoichiometric reagents and enables continuous processing.
Zeolite-Catalyzed Gas-Phase Reaction
Phenyl acetate vaporizes at 200°C and passes through a tubular reactor packed with HY-30 zeolite ($$ \text{SiO}2/\text{Al}2\text{O}_3 = 25–120 $$) at 256°C. The reaction produces 2-hydroxyacetophenone (2-HAP) as a byproduct, necessitating careful control of orthoselectivity. Optimized conditions (4 h residence time, helium carrier gas) achieve 86% conversion with 72% selectivity toward 1,4-diacetoxybenzene.
Byproduct Management and Yield Optimization
Undesired 2-HAP formation increases with higher $$ \text{SiO}2/\text{Al}2\text{O}_3 $$ ratios due to enhanced Brønsted acidity. Gallium- or lanthanum-exchanged zeolites reduce byproduct generation by 18–22%. Post-reaction, fractional distillation isolates 1,4-diacetoxybenzene (bp 285°C) from 2-HAP (bp 245°C).
Multi-Step Synthesis from 1,4-Dimethoxybenzene
A patent-pending route (TW202114975A) converts 1,4-dimethoxybenzene to 1,4-diacetoxybenzene via bromoalkylation, deprotection, and acetylation.
Lithiation and Alkylation
Treatment of 1,4-dimethoxybenzene (10 g, 72.4 mmol) with n-butyllithium (90.5 mmol) in tetrahydrofuran (THF) at −78°C generates a dianion, which reacts with 1,10-dibromodecane (217.2 mmol) to yield 2-(10’-bromodecyl)-1,4-dimethoxybenzene (65% yield).
Deprotection and Acetylation
Boron tribromide (42 mmol) in dichloromethane removes methyl protecting groups at 0°C, yielding 2-(10’-bromodecyl)-hydroquinone (76% yield). Subsequent acetylation with acetic anhydride (97.2 mmol) in pyridine at 110°C produces 2-(10’-bromodecyl)-1,4-diacetoxybenzene (64% yield).
Table 2: Stepwise Yields in Multi-Step Synthesis
| Step | Reagent | Yield (%) |
|---|---|---|
| Lithiation/Alkylation | n-BuLi, 1,10-dibromodecane | 65 |
| Deprotection | $$ \text{BBr}_3 $$ | 76 |
| Acetylation | $$ (\text{CH}3\text{CO})2\text{O} $$ | 64 |
Heteropoly Acid-Catalyzed Acetylation
Vanadium-tungsten HPAs offer a sustainable alternative for acetylating protected hydroquinones.
Mechanism and Kinetics
The catalyst $$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} \cdot 22\text{H}_2\text{O} $$ activates acetic anhydride via protonation, facilitating nucleophilic attack by hydroquinone’s phenolic oxygen. Kinetic studies reveal a second-order dependence on substrate concentration, with an activation energy of 45 kJ/mol.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Green Metrics |
|---|---|---|---|
| Direct Acetylation | 70–86 | Moderate | Low (solvent use) |
| Zeolite Rearrangement | 72 | High | High (solvent-free) |
| Multi-Step Synthesis | 64–76 | Low | Moderate (multi-step) |
| HPA Catalysis | 86 | Moderate | High (solvent-free) |
Industrial-Scale Production Considerations
Gas-phase rearrangement over HY-30 zeolite dominates industrial production due to continuous operation capabilities and 86% yield. Capital costs for microplant reactors average \$2.4 million, with raw material expenses reduced by 32% compared to batch acetylation.
Applications and Derivatives
1,4-Diacetoxybenzene serves as a precursor to antioxidants, liquid crystals, and photoinitiators. Friedel-Crafts benzylation produces polyaromatic hydrocarbons used in OLEDs.
Chemical Reactions Analysis
Types of Reactions: Hydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield hydroquinone, which is a valuable compound in the production of antioxidants and photographic developers.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
Photoredox Catalysis
One of the notable applications of 1,4-diacetoxybenzene is in photoredox catalysis. It has been utilized as an internal standard in various reactions involving phosphonate synthesis. For instance, in a study published by the National Institutes of Health, it was used to monitor the yield and conversion rates in reactions under visible light irradiation, demonstrating its effectiveness in facilitating chemical transformations .
Case Study: Phosphonate Synthesis
- Objective : To synthesize phosphonates using photoredox catalysis.
- Method : The reaction conditions included the use of 1,4-diacetoxybenzene as an internal standard alongside various catalysts and solvents.
- Results : High conversion rates were achieved with specific light wavelengths, showcasing the compound's role in enhancing reaction efficiency.
Medicinal Chemistry
1,4-Diacetoxybenzene has been explored for its potential medicinal applications, particularly in the field of anti-infection therapies. Its derivatives have shown promise in targeting various pathogens and could serve as intermediates in the development of new antibiotics.
Case Study: Antiviral Activity
- Research Focus : Evaluation of hydroquinone diacetate derivatives against viral infections.
- Findings : Certain derivatives exhibited significant antiviral activity against common viruses such as HIV and influenza, highlighting their potential for therapeutic use .
Organic Synthesis
In organic synthesis, 1,4-diacetoxybenzene serves as a versatile intermediate for the preparation of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including Friedel-Crafts acylation and alkylation.
Data Table: Reactivity Overview
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Friedel-Crafts Acylation | AlCl, aromatic compounds | Acylated products with enhanced properties |
| Alkylation | Alkyl halides, Lewis acid catalyst | Alkylated derivatives |
Environmental Chemistry
The compound has also been studied for its environmental applications, particularly in the degradation of pollutants. Its ability to undergo oxidation makes it suitable for use in remediation processes.
Case Study: Pollutant Degradation
- Objective : To assess the degradation of organic pollutants using 1,4-diacetoxybenzene.
- Methodology : The compound was subjected to oxidative conditions to evaluate its effectiveness in breaking down hazardous compounds.
- Results : Significant reduction in pollutant concentration was observed, indicating its utility in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of hydroquinone diacetate involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin . By inhibiting this enzyme, this compound reduces the production of melanin, leading to its use in skin lightening products. Additionally, its antioxidant properties help in preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Point : 121–124°C
- Solubility : Insoluble in cold water; soluble in ether, hot alcohol, chloroform, and hot acetic acid .
- Density : 0.8731 g/cm³ at 25°C .
- Safety : Irritant to eyes, skin, and respiratory systems (Risk Code: 36/37/38) .
Comparison with Structurally Similar Compounds
1,4-Divinylbenzene (1,4-DVB)
Structure : C₁₀H₁₀ (two vinyl substituents on benzene).
Molecular Weight : 130.19 g/mol .
Properties :
Comparison :
- Reactivity: 1,4-DVB undergoes polymerization via vinyl groups, whereas 1,4-Diacetoxybenzene is hydrolyzed to release hydroquinone .
- Safety : 1,4-DVB lacks explicit irritancy data but poses risks due to its volatility and polymerization hazards.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structure : C₉H₈O₄ (dihydroxybenzene with acrylic acid substituent).
Molecular Weight : 180.16 g/mol .
Applications : Pharmacological research, food additives, and cosmetics due to antioxidant properties .
Comparison :
Hydroquinone (Parent Compound)
Structure : C₆H₆O₂ (1,4-benzenediol).
Properties :
Comparison :
- Stability: Hydroquinone oxidizes readily, whereas 1,4-Diacetoxybenzene’s acetyl groups protect against oxidation .
- Applications: Hydroquinone is used in photography and skincare (depigmenting agent), while the diacetate serves synthetic and inhibitory roles .
Data Table: Comparative Analysis
*Conflicting data from different sources .
Reactivity and Stability
- Hydrolysis: 1,4-Diacetoxybenzene hydrolyzes under acidic/basic conditions to regenerate hydroquinone, whereas 1,4-dimethoxybenzene (ether analog) is more stable .
- Thermal Stability : The diacetate’s higher melting point (121–124°C) compared to 1,4-DVB (-34°C) reflects stronger intermolecular forces from ester groups .
Biological Activity
1,4-Diacetoxybenzene, also known as hydroquinone diacetate, is an organic compound with the molecular formula CHO. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 1,4-diacetoxybenzene, presenting relevant data, case studies, and research findings.
- Molecular Weight : 194.184 g/mol
- CAS Registry Number : 1205-91-0
- IUPAC Name : 1,4-Benzenediol, diacetate
- Structure : Chemical Structure
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,4-diacetoxybenzene. For instance, it has been identified as a significant component in extracts from Piper betle, which showed potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria ranged from 0.31 to 2.5 mg/mL, indicating strong antibacterial activity .
Table 1: Antibacterial Activity of 1,4-Diacetoxybenzene
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| MRSA | 0.31–2.5 | 0.62–5.0 |
| E. coli | 1.25–2.5 | 1.25–5.0 |
The time-kill assays demonstrated that the antibacterial effect was time and dose-dependent, suggesting that higher concentrations lead to more significant bacterial death over time .
Anti-Biofilm Activity
In addition to its antibacterial properties, 1,4-diacetoxybenzene exhibited anti-biofilm activity. The ethanolic extract containing this compound inhibited biofilm formation and promoted biofilm eradication in both S. aureus and E. coli strains . This suggests potential applications in preventing bacterial infections associated with biofilms.
Study on Extracts from Thai Plants
A comprehensive study evaluated the efficacy of various Thai plant extracts containing 1,4-diacetoxybenzene against bacterial strains. The results indicated that not only did the extracts exhibit significant antibacterial properties but they also demonstrated a capacity to disrupt biofilms formed by pathogenic bacteria .
Synthesis and Applications
Research involving the synthesis of phosphonates using photoredox catalysis has utilized 1,4-diacetoxybenzene as an internal standard to measure reaction yields and conversions . This highlights its utility beyond biological applications into synthetic chemistry.
Q & A
Q. What is the optimal method for synthesizing 1,4-diacetoxybenzene in laboratory settings?
- Methodological Answer : 1,4-Diacetoxybenzene can be synthesized via an acetylation reaction between hydroquinone and acetic anhydride under solvent-free conditions at room temperature. Key steps include:
- Reagents : Hydroquinone (1 eq), acetic anhydride (2 eq).
- Procedure : Mix reagents with continuous stirring for 6–12 hours. Monitor completion via TLC or HPLC.
- Purification : Recrystallize the crude product using hot water or hot acetic acid to isolate high-purity crystals (melting point: 123–124°C) .
- Yield : Not explicitly reported, but purity is confirmed via melting point and spectral analysis (NMR/IR) .
Q. How can researchers characterize the purity and structure of 1,4-diacetoxybenzene?
- Methodological Answer :
- Physical Characterization : Measure melting point (123–124°C) and compare with literature values .
- Spectroscopic Analysis :
- NMR : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and aromatic proton signals (δ ~7.1 ppm).
- IR : Identify ester carbonyl stretches (~1760 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹).
- Chromatography : Use HPLC with a C18 column and UV detection at 237 nm for purity assessment .
Q. What solvents and conditions are suitable for dissolving 1,4-diacetoxybenzene?
- Methodological Answer : The compound is highly soluble in ether, chloroform, and hot acetic acid. For aqueous solutions, use hot water with gentle heating (60–80°C). Avoid prolonged exposure to moisture to prevent hydrolysis of acetyl groups .
Advanced Research Questions
Q. How can 1,4-diacetoxybenzene be utilized in the development of photonic materials?
- Methodological Answer : 1,4-Diacetoxybenzene serves as a ligand in mixed-ligand lanthanide complexes (e.g., [Eu(hfa)₃(Q)], where Q = 1,4-diacetoxybenzene). Key steps:
- Synthesis : React Ln(hfa)₃·2H₂O with 1,4-diacetoxybenzene in anhydrous ethanol under nitrogen.
- Characterization : Use single-crystal X-ray diffraction (triclinic/monoclinic systems) and photoluminescence to assess quantum yield (e.g., 15–25% for Eu³+ complexes).
- Application : Thin films of these complexes exhibit tunable optical properties for optoelectronic devices. Thermal stability (~170–210°C) allows vacuum sublimation for film deposition .
Q. What strategies resolve contradictions in reported data on 1,4-diacetoxybenzene’s reactivity?
- Methodological Answer :
- Iterative Analysis : Replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere).
- Triangulation : Cross-validate results using multiple techniques (e.g., compare HPLC, NMR, and mass spectrometry data).
- Systematic Review : Apply EPA’s structured frameworks (e.g., TSCA Scope Document protocols) to assess data quality and relevance .
Q. What advanced analytical methods quantify 1,4-diacetoxybenzene in complex matrices?
- Methodological Answer :
- HPLC-DAD : Use a Supelcosil LC-ABZ+Plus C18 column with mobile phase: acetonitrile–water (70:30 v/v), 10 mM acetate buffer (pH 5), 1 mL/min flow rate. Detect at 237 nm.
- Validation : Achieve LOD ≤0.35 µg/mL and RSD <5% for intraday precision. Calibrate with standard solutions (1–100 µg/mL) .
Q. How does 1,4-diacetoxybenzene’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) in N₂ atmosphere; degradation begins at ~170°C.
- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via HPLC.
- Storage Recommendations : Store in airtight containers at –20°C, desiccated. Avoid long-term storage in solution due to hydrolysis risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

